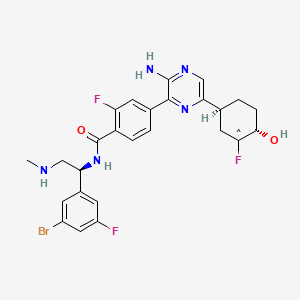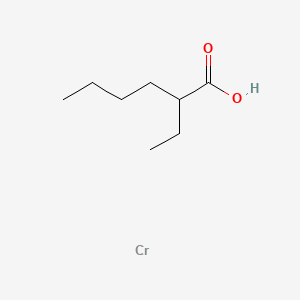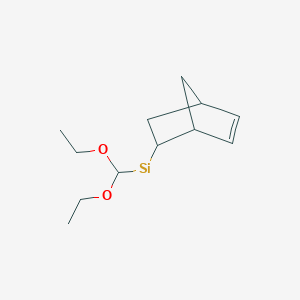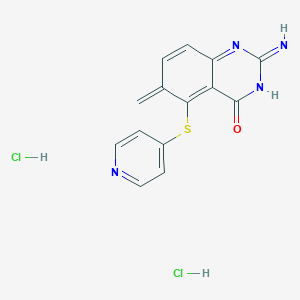
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is a synthetic cannabinoid receptor agonist. It belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone typically involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with naphthalene-2-carboxaldehyde under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropentyl and naphthalenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is used in various scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of synthetic cannabinoids.
Biology: Investigating the effects of cannabinoids on cellular and molecular processes.
Medicine: Developing new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.
Wirkmechanismus
The compound exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By activating these receptors, (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone can modulate the activity of neurotransmitters and other signaling molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure and mechanism of action.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain, similar to (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone.
CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor binding properties.
Uniqueness
This compound is unique due to its specific combination of a fluoropentyl chain and a naphthalenyl group, which may confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids.
Eigenschaften
Molekularformel |
C24H22FNO |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[1-(5-fluoropentyl)indol-3-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c25-14-6-1-7-15-26-17-22(21-10-4-5-11-23(21)26)24(27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2 |
InChI-Schlüssel |
JBPMXQYHIBTESP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)




![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)
![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
